REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[CH:11]N(C)C)[CH:9]=O.[NH2:15][C:16]([NH2:18])=[O:17].Cl>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:11]=[N:15][C:16](=[O:17])[NH:18][CH:9]=1
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Name
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2-(2-chlorophenyl)-3-dimethylaminoprop-2-enal
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Quantity
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10 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC=C1)C(C=O)=CN(C)C
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Name
|
|
Quantity
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6 g
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Type
|
reactant
|
Smiles
|
NC(=O)N
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
40 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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ClC1=C(C=CC=C1)C=1C=NC(NC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |